molecular formula C24H22F2N4S B1224146 1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-fluorophenyl)-1-(pyridin-4-ylmethyl)thiourea

1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-fluorophenyl)-1-(pyridin-4-ylmethyl)thiourea

Cat. No.: B1224146
M. Wt: 436.5 g/mol
InChI Key: NEMUUGPTBADCGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-fluorophenyl)-1-(pyridin-4-ylmethyl)thiourea is a member of thioureas.

Scientific Research Applications

Serotonin 5-HT2 Antagonists

  • The compound exhibits high affinity and selectivity for serotonin 5-HT2 receptors. This quality suggests potential applications in neuroscience and pharmacology related to serotonin regulation (Andersen et al., 1992).

Antitumor Activity

  • Certain analogues of this compound demonstrate significant antitumor activity, particularly against diffuse malignant peritoneal mesothelioma. This opens avenues for cancer research and potential treatments (Carbone et al., 2013).

Dopamine D-2 and Serotonin 5-HT2 Antagonism

  • The compound has been shown to have potent dopamine D-2 and serotonin 5-HT2 receptor affinity, which is significant for studies in psychopharmacology and the development of antipsychotic medications (Perregaard et al., 1992).

Heterocyclic Chemistry

  • Its synthesis involves the creation of various heterocyclic compounds, contributing to organic and medicinal chemistry research (El-Kashef et al., 2010).

Antiallergic Properties

  • Some derivatives have shown significant antiallergic properties, providing a basis for new treatments in allergy and immunology (Menciu et al., 1999).

Properties

Molecular Formula

C24H22F2N4S

Molecular Weight

436.5 g/mol

IUPAC Name

1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-fluorophenyl)-1-(pyridin-4-ylmethyl)thiourea

InChI

InChI=1S/C24H22F2N4S/c1-16-21(22-14-19(26)4-7-23(22)28-16)10-13-30(15-17-8-11-27-12-9-17)24(31)29-20-5-2-18(25)3-6-20/h2-9,11-12,14,28H,10,13,15H2,1H3,(H,29,31)

InChI Key

NEMUUGPTBADCGF-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCN(CC3=CC=NC=C3)C(=S)NC4=CC=C(C=C4)F

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCN(CC3=CC=NC=C3)C(=S)NC4=CC=C(C=C4)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-fluorophenyl)-1-(pyridin-4-ylmethyl)thiourea
Reactant of Route 2
1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-fluorophenyl)-1-(pyridin-4-ylmethyl)thiourea
Reactant of Route 3
Reactant of Route 3
1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-fluorophenyl)-1-(pyridin-4-ylmethyl)thiourea
Reactant of Route 4
Reactant of Route 4
1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-fluorophenyl)-1-(pyridin-4-ylmethyl)thiourea
Reactant of Route 5
1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-fluorophenyl)-1-(pyridin-4-ylmethyl)thiourea
Reactant of Route 6
Reactant of Route 6
1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-fluorophenyl)-1-(pyridin-4-ylmethyl)thiourea

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